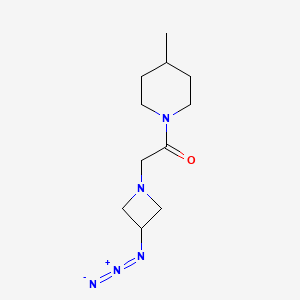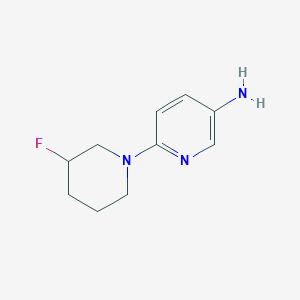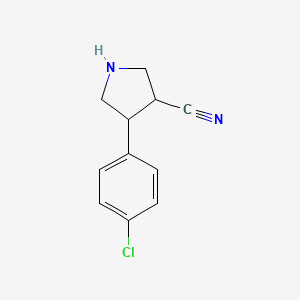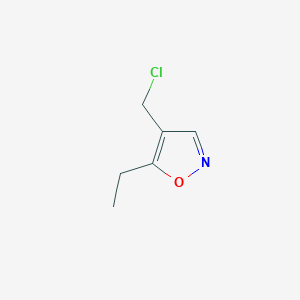![molecular formula C14H19NO2 B1488786 [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1282401-91-5](/img/structure/B1488786.png)
[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
“[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C14H19NO2. It is part of the pyrrolidine class of compounds, which are nitrogen-containing heterocycles widely used in medicinal chemistry . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” are not detailed in the resources, pyrrolidine derivatives are known for their versatility in chemical reactions .Applications De Recherche Scientifique
Enantioselective Catalysis
An easily accessible prolinol derived ligand, such as those related to pyrrolidinyl methanol, has been efficiently applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process results in chiral propargylic sulfamidates with high yields and excellent enantioselectivities, showcasing the utility of pyrrolidinyl methanol derivatives in asymmetric synthesis (Munck, L. D., et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds similar to "[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol" are used in the synthesis of complex heterocyclic structures. For example, tetrahydrobenzo[a]pyrrolizidines and tetrahydrobenzo[a]indolizidines were prepared stereoselectively through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction, demonstrating the flexibility of amino alcohols in constructing cyclic and polycyclic frameworks (Tsirk, A., et al., 1997).
Organocatalysis
Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound similar in structure and function, was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The products were isolated with good to high yields and up to 56% enantiomeric excess, indicating the significance of pyrrolidinemethanol derivatives in catalyzing stereoselective reactions (Lattanzi, A., 2006).
Orientations Futures
The pyrrolidine scaffold, as seen in “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol”, continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGQIRLEIFJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)
![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)
![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)

![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)
![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)

![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)
![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)